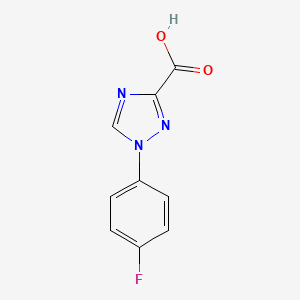

1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluorophenylacetic acid is a white shiny crystalline powder or flakes . It is used as an intermediate in the production of fluorinated anesthetics .

Synthesis Analysis

There are several methods to synthesize compounds related to 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid. For example, novel organotin (IV) complexes derived from 4-fluorophenyl-selenoacetic acid were synthesized . Another method involves a multi-step nucleophilic substitution reaction and ester hydrolysis .Molecular Structure Analysis

The molecular structure of a related compound, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was successfully synthesized and crystallized in the monoclinic system .Chemical Reactions Analysis

4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates .Physical and Chemical Properties Analysis

4-Fluorophenylboronic acid has a molecular weight of 139.92 g/mol . Another related compound, 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid, has a molecular weight of 223.20 g/mol .Applications De Recherche Scientifique

Photophysical Properties and Application Prospects

The study by Safronov et al. (2020) explores the synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs), revealing their bright blue fluorescence, excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties, coupled with their sensitivity to structural changes and microenvironment, position ATAs as potential sensors for monitoring and controlling pH in biological research, showcasing their applicability in the realm of fluorescence-based applications and environmental sensing Safronov et al., 2020.

Antimicrobial Activity

Kariuki et al. (2022) conducted research leading to the synthesis of a compound through unexpected ring closure, demonstrating significant antimicrobial activity against Listeria monocytogenes and Escherichia coli. This finding indicates the potential of such compounds derived from 1,2,4-triazole structures in contributing to the development of new antimicrobial agents Kariuki et al., 2022.

Anticancer Properties

Bhat et al. (2004) synthesized a series of 1,2,4-triazolo[3,4-b]thiadiazoles, starting from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles and fluorobenzoic acids, assessing their in vitro anticancer activity. This study underscores the potential of 1,2,4-triazole derivatives in the development of anticancer agents, highlighting the versatility and biological relevance of these compounds Bhat et al., 2004.

Crystal Structure Analysis

The synthesis and structural characterization of 3-ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine by Jing (2008) provided insights into the molecular geometry and potential interaction mechanisms of such compounds. This research contributes to understanding the structural basis behind the biological activities of 1,2,4-triazole derivatives, facilitating the design of more effective therapeutic agents Jing, 2008.

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity .

Mode of Action

It is known that the 1,2,4-triazole ring is a crucial component in many bioactive compounds and can bind with high affinity to multiple receptors . This suggests that 1-(4-Fluorophenyl)-1,2,4-triazole-3-carboxylic acid may interact with its targets in a similar manner.

Biochemical Pathways

Compounds containing the 1,2,4-triazole ring are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Fluorination is known to increase the lipophilicity and metabolic stability of organic molecules, which could potentially improve the bioavailability of this compound .

Result of Action

Given the known biological activities of compounds containing the 1,2,4-triazole ring, it is likely that this compound could have significant effects at the molecular and cellular levels .

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMPBBOUTYAFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2601456.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2601460.png)

![3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2601461.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

![2,4,5-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2601472.png)

![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2601473.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2601475.png)

![2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine](/img/structure/B2601479.png)